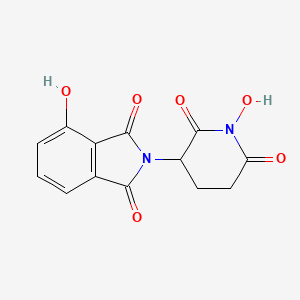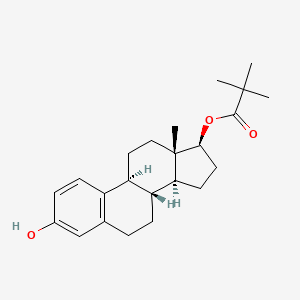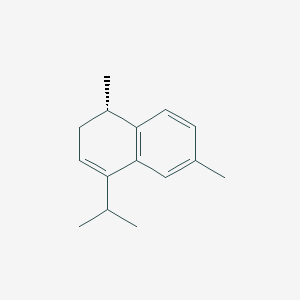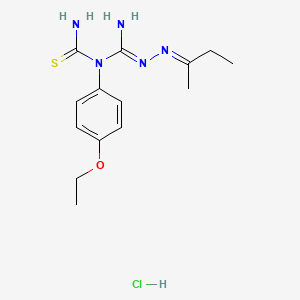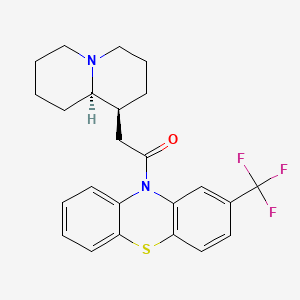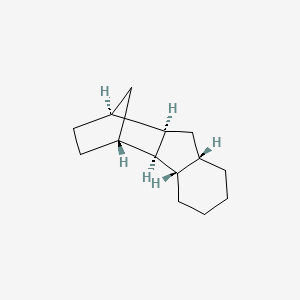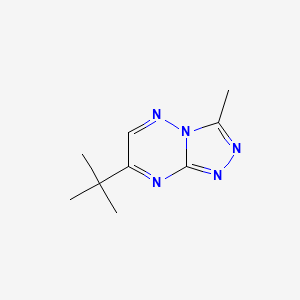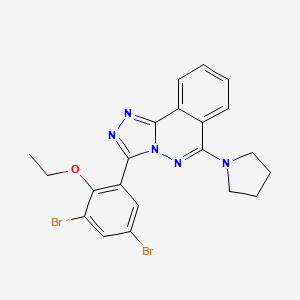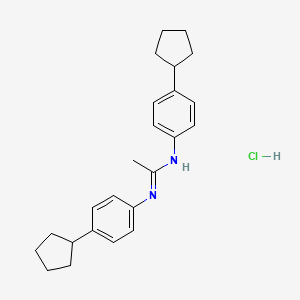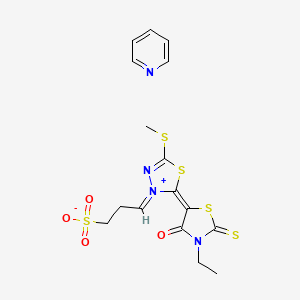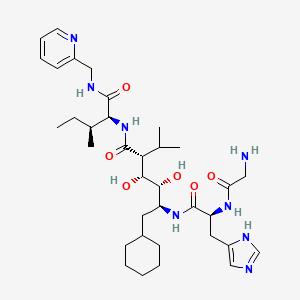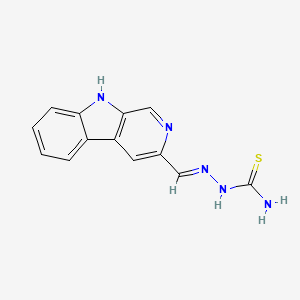
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9H-Pyrido(3,4-b)indole with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the hydrazinecarbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Amino-9H-pyrido(2,3-b)indole: Known for its potential carcinogenic properties and its presence in tobacco smoke.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid: Known for its sedative and anti-anxiety properties.
Uniqueness
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
119694-67-6 |
|---|---|
分子式 |
C13H11N5S |
分子量 |
269.33 g/mol |
IUPAC 名称 |
[(E)-9H-pyrido[3,4-b]indol-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H11N5S/c14-13(19)18-16-6-8-5-10-9-3-1-2-4-11(9)17-12(10)7-15-8/h1-7,17H,(H3,14,18,19)/b16-6+ |
InChI 键 |
GLNAHPFAFSQGKU-OMCISZLKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)/C=N/NC(=S)N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


